FAST BLUE RR SALT-TETRAFLUOROBORATE
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Overview
Description
FAST BLUE RR SALT-TETRAFLUOROBORATE: is a diazonium salt with the chemical formula C15H14BF4N3O3 . It is commonly used in histological staining and biochemical assays due to its ability to form colored azo compounds upon reaction with phenolic compounds. This compound is particularly valued for its stability and reactivity in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: FAST BLUE RR SALT-TETRAFLUOROBORATE is typically synthesized through the diazotization of 4-benzoylamino-2,5-dimethoxyaniline followed by the reaction with tetrafluoroboric acid. The process involves the following steps:
Diazotization: The primary amine group of 4-benzoylamino-2,5-dimethoxyaniline is converted to a diazonium group using nitrous acid.
Formation of Tetrafluoroborate Salt: The diazonium compound is then treated with tetrafluoroboric acid to form the stable tetrafluoroborate salt.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the production .
Chemical Reactions Analysis
Types of Reactions: FAST BLUE RR SALT-TETRAFLUOROBORATE undergoes several types of chemical reactions, including:
Coupling Reactions: It reacts with phenolic compounds to form azo dyes, which are highly colored and used in various staining techniques.
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, to form substituted aromatic compounds.
Common Reagents and Conditions:
Phenolic Compounds: Used in coupling reactions to form azo dyes.
Halides: Used in substitution reactions to replace the diazonium group.
Acidic Conditions: Often required to maintain the stability of the diazonium salt during reactions.
Major Products Formed:
Azo Dyes: Formed from coupling reactions with phenolic compounds.
Substituted Aromatic Compounds: Formed from substitution reactions with halides.
Scientific Research Applications
FAST BLUE RR SALT-TETRAFLUOROBORATE is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Histological Staining: Used to detect the activity of enzymes such as alkaline phosphatase and esterase in tissue samples.
Biochemical Assays: Employed in various assays to detect and quantify the presence of specific biomolecules.
Industrial Applications: Used in the production of azo dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of FAST BLUE RR SALT-TETRAFLUOROBORATE involves the formation of azo compounds through coupling reactions with phenolic compounds. The diazonium group reacts with the phenolic compound to form a stable azo bond, resulting in the formation of a colored dye. This reaction is facilitated by the presence of acidic conditions, which stabilize the diazonium group and promote the coupling reaction .
Comparison with Similar Compounds
FAST BLUE B SALT: Another diazonium salt used in similar applications but with different reactivity and stability profiles.
FAST RED B SALT: Used in histological staining and biochemical assays, similar to FAST BLUE RR SALT-TETRAFLUOROBORATE.
Uniqueness: this compound is unique due to its high stability and reactivity, making it particularly suitable for applications requiring precise and reliable staining and detection. Its ability to form highly colored azo compounds also sets it apart from other diazonium salts .
Properties
CAS No. |
1799-23-1 |
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Molecular Formula |
C15H14BF4N3O3 |
Molecular Weight |
371.09 |
Origin of Product |
United States |
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